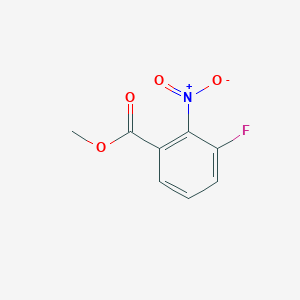

Methyl 3-Fluoro-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-Fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where a methyl ester group is attached to the carboxyl group, and the benzene ring is substituted with a fluorine atom and a nitro group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-Fluoro-2-nitrobenzoate can be synthesized through the esterification of 3-fluoro-2-nitrobenzoic acid. One common method involves treating 3-fluoro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours. After the reaction, the product is purified through extraction and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 3-fluoro-2-aminobenzoate.

Ester Hydrolysis: Formation of 3-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-Fluoro-2-nitrobenzoate is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 3-Fluoro-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biochemical effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-Fluoro-3-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.

Methyl 4-Fluoro-3-nitrobenzoate: Another isomer with the nitro group in a different position.

Methyl 3-Amino-2-fluorobenzoate: A reduction product of Methyl 3-Fluoro-2-nitrobenzoate

Uniqueness

This compound is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in targeted synthetic applications and research studies .

Biological Activity

Methyl 3-fluoro-2-nitrobenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects supported by research findings.

- Molecular Formula : C8H6FNO4

- Molecular Weight : 199.14 g/mol

- CAS Number : 946126-94-9

- Physical State : Low melting solid, slightly soluble in water, soluble in DMSO and acetone.

Synthesis and Structure

This compound can be synthesized through various organic reactions, typically involving the nitration of benzoates followed by fluorination. The presence of both nitro and fluoro groups in the molecule contributes to its unique reactivity and biological activity.

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. In related research, various derivatives were tested against multiple tumor cell lines using the MTT assay method. The results indicated that some compounds exhibited moderate cytotoxicity, with IC50 values ranging from 4 μg/mL to 32 μg/mL . While specific data for this compound is not available, the presence of nitro and fluoro groups often correlates with enhanced cytotoxic effects.

The biological activity of this compound is likely influenced by its ability to interact with cellular targets. Compounds with nitro groups can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to cell death or inhibition of microbial growth. This mechanism has been observed in other nitroaromatic compounds that exhibit antimicrobial and anticancer properties.

Case Study: Antimycobacterial Activity

A notable study synthesized a series of derivatives based on the phenoxyacetamide scaffold, which includes this compound-like structures. The most potent derivative showed an MIC of 4 μg/mL against rifampicin-resistant M. tuberculosis, suggesting that modifications in this chemical class could lead to effective antitubercular agents .

Table of Biological Activities

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 3m | 4 | Antimycobacterial against M. tuberculosis |

| Compound 3e | 64 | Low inhibitory effect |

| Compound I | 90 | Less potent than compound 3m |

Properties

IUPAC Name |

methyl 3-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEZBCWSCZBLRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598773 |

Source

|

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214353-57-7 |

Source

|

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.